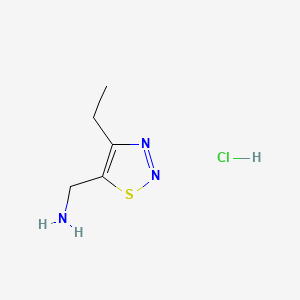
1-(4-Ethyl-1,2,3-thiadiazol-5-yl)methanamine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-Ethyl-1,2,3-thiadiazol-5-yl)methanamine hydrochloride is a chemical compound with the molecular formula C5H9N3S. It is a derivative of thiadiazole, a heterocyclic compound containing sulfur and nitrogen atoms in its ring structure.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Ethyl-1,2,3-thiadiazol-5-yl)methanamine hydrochloride typically involves the reaction of 4-ethyl-1,2,3-thiadiazole with methanamine in the presence of hydrochloric acid. The reaction conditions often include:
Solvent: Ethanol or methanol
Temperature: Room temperature to reflux
Catalysts: None required
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but on a larger scale. The process involves:
Reactants: 4-ethyl-1,2,3-thiadiazole and methanamine
Solvent: Industrial-grade ethanol or methanol
Reaction Vessel: Stainless steel reactors
Purification: Crystallization or recrystallization from ethanol or methanol
Chemical Reactions Analysis
Types of Reactions: 1-(4-Ethyl-1,2,3-thiadiazol-5-yl)methanamine hydrochloride undergoes various chemical reactions, including:
Oxidation: Can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert it to thiols or amines.
Substitution: Nucleophilic substitution reactions can replace the amine group with other functional groups.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA)
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4)
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide (NaOH)
Major Products Formed:
Oxidation: Sulfoxides or sulfones
Reduction: Thiols or secondary amines
Substitution: Various substituted thiadiazole derivatives
Scientific Research Applications
1-(4-Ethyl-1,2,3-thiadiazol-5-yl)methanamine hydrochloride has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Industry: Utilized in the synthesis of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-(4-Ethyl-1,2,3-thiadiazol-5-yl)methanamine hydrochloride involves its interaction with various molecular targets. The compound can:
Bind to enzymes: Inhibit or activate enzyme activity.
Interact with DNA/RNA: Affect gene expression and protein synthesis.
Modulate cellular pathways: Influence signaling pathways involved in cell growth and apoptosis.
Comparison with Similar Compounds
- 1-(4-Isopropyl-1,2,3-thiadiazol-5-yl)methanamine hydrochloride
- 1-(2,5-Dimethyl-1,3-thiazol-4-yl)ethanamine dihydrochloride
- 1-[5-(ethoxymethyl)-1,3,4-thiadiazol-2-yl]methanamine hydrochloride
Comparison: 1-(4-Ethyl-1,2,3-thiadiazol-5-yl)methanamine hydrochloride is unique due to its specific ethyl substitution on the thiadiazole ring, which can influence its chemical reactivity and biological activity. Compared to its isopropyl and dimethyl counterparts, the ethyl group may provide different steric and electronic effects, leading to variations in its interaction with biological targets and its overall efficacy in various applications .
Properties
Molecular Formula |
C5H10ClN3S |
|---|---|
Molecular Weight |
179.67 g/mol |
IUPAC Name |
(4-ethylthiadiazol-5-yl)methanamine;hydrochloride |
InChI |
InChI=1S/C5H9N3S.ClH/c1-2-4-5(3-6)9-8-7-4;/h2-3,6H2,1H3;1H |
InChI Key |
OIOWEZTUIVOCMY-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(SN=N1)CN.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



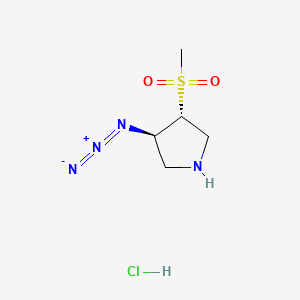
![Ethyl 2,2-difluoro-2-[4-fluoro-3-(trifluoromethyl)phenyl]acetate](/img/structure/B13494621.png)

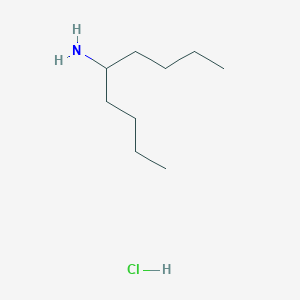
![4-Chloro-1-(2-(methylsulfonyl)ethyl)-1h-pyrazolo[3,4-d]pyrimidine](/img/structure/B13494628.png)



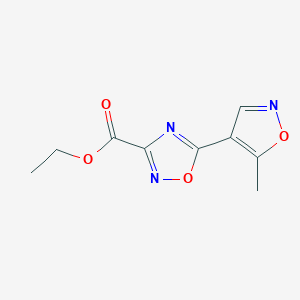
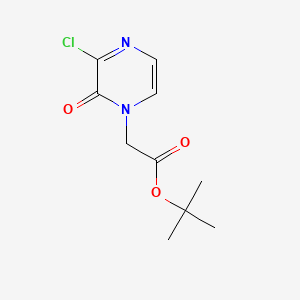
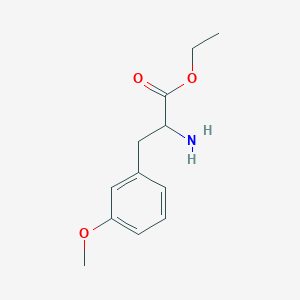

![2-[(3-Ethynylphenyl)amino]-1-(4-methylpiperazin-1-yl)ethan-1-one](/img/structure/B13494680.png)
